molecular formula C4H5N3O B1176475 noggin protein CAS No. 148294-77-3

noggin protein

Cat. No.: B1176475
CAS No.: 148294-77-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Noggin is a secreted homodimeric glycoprotein that functions as a key extracellular antagonist of Bone Morphogenetic Proteins (BMPs), a subgroup of the TGF-β superfamily . Its primary mechanism of action involves binding with high affinity to BMP ligands such as BMP-2, BMP-4, BMP-7, and others, thereby physically preventing them from interacting with their cognate cell surface receptors . This inhibition is crucial for establishing morphogen gradients that direct embryonic development, including dorsal-ventral patterning, neural tube formation, and somite patterning . In stem cell and regenerative research, Noggin is widely used to direct neural differentiation. Treatment of embryonic stem cells with Noggin suppresses non-neural cell fate and promotes the generation of neural progenitors, which can further differentiate into dopaminergic and serotonergic neurons, astrocytes, and oligodendrocytes . It also promotes neurogenesis in the adult hippocampus . Beyond its canonical BMP-antagonizing role, emerging research indicates Noggin has BMP-independent functions. It can induce adipogenesis in mesenchymal stem cells and, in specific contexts such as osteogenic media containing dexamethasone, promote robust osteogenesis in human adipose-derived mesenchymal stem cells (ASCs) via a newly identified FGFR2/Src/Akt and ERK signaling pathway . Noggin protein is essential for research in skeletal biology, as it regulates joint formation and cartilage development . Mutations in the human NOG gene are associated with joint fusion syndromes such as proximal symphalangism and multiple synostoses syndrome . Furthermore, Noggin is implicated in cancer progression, particularly in the osteolytic metastasis of breast and prostate cancers to bone . This product is supplied for research purposes and is essential for studies in developmental biology, neural differentiation, skeletal disorders, and cancer research.

Properties

CAS No.

148294-77-3

Molecular Formula

C4H5N3O

Synonyms

noggin protein

Origin of Product

United States

Comparison with Similar Compounds

Key Roles :

  • Developmental Regulation : Essential for neural tube formation, chondrogenesis, and secondary hair follicle induction .
  • Neurogenesis : Promotes hippocampal neurogenesis by counteracting BMP-4 in Alzheimer’s disease models .
  • Disease Associations: Heterozygous NOG mutations cause symphalangism (SYM1) and proximal symphalangism (SYNS1), characterized by joint fusions . In cancer, Noggin expression correlates with gastric cancer prognosis, though its role varies by tumor subtype .

Comparison with Similar Compounds

Structural and Functional Overview

Compound Structure Target Mechanism Key Roles Clinical Associations
Noggin Secreted protein BMP-2/4/7, GDF5 Binds BMPs extracellularly Chondrogenesis, neurogenesis SYM1/SYNS1, cancer prognosis
Sostdc1 Soluble protein BMPs, Wnt Dual BMP/Wnt antagonism Bone metabolism, osteoblast differentiation Osteoporosis (indirect)
Sclerostin Secreted glycoprotein BMPs, Wnt (LRP5/6) Inhibits BMP/Wnt pathways Osteocyte regulation Bone density disorders
DMH1 Small molecule ALK2 receptor Intracellular BMP receptor inhibition Neuronal conversion, cost-effective BMP inhibition Experimental therapies

Mechanistic Differences

  • Noggin vs. Sostdc1/Sclerostin: Noggin specifically inhibits BMPs, while Sostdc1 and sclerostin also antagonize Wnt signaling . In osteoblast progenitors, Sostdc1 suppresses BMP-induced β-catenin, similar to Noggin, but with broader pathway effects . Sclerostin is predominantly expressed in osteocytes and linked to bone remodeling disorders, unlike Noggin’s roles in neural and joint development .
  • Noggin vs. DMH1: Noggin operates extracellularly by binding BMP ligands, whereas DMH1 inhibits the ALK2 receptor intracellularly . DMH1 is a synthetic compound used for cost-effective neuronal induction, while Noggin’s endogenous roles are critical in development .

Specificity and Binding Profiles

  • Mutation Effects: Certain BMP-7 mutants (e.g., E60K) exhibit Noggin resistance, highlighting structural determinants of interaction .

Regulatory and Expression Dynamics

  • Transcriptional Control: Noggin expression is regulated by Sox9 during chondrogenesis, whereas sclerostin (SOST) is modulated by mechanical stress in bone .
  • Disease Context: In Alzheimer’s disease, Noggin rescues neurogenesis by counteracting elevated BMP-4 levels . In osteoarthritis, Noggin antagonizes TGF-β1, showcasing its pleiotropic signaling roles beyond BMP inhibition .

Research Findings and Clinical Implications

  • Cancer: High Noggin at invasive fronts predicts poor gastric cancer outcomes, while low Noggin with high BMP-2 correlates with metastasis .
  • Therapeutic Potential: DMH1 replaces Noggin in neuronal conversion protocols, offering scalability . Noggin/Fc chimeric proteins restore neurogenesis in Alzheimer’s models .

Preparation Methods

Vector Design and Transfection

  • Expression vector : A plasmid containing the CMV promoter drives high-level noggin expression. The construct includes a secretion signal peptide (e.g., IL-2 or native noggin signal peptide) to direct extracellular release.

  • Transfection : Stable CHO cell lines are generated using electroporation or lipid-based transfection, followed by antibiotic selection (e.g., puromycin or G418). Clonal populations are screened for noggin secretion using ELISA or Western blot.

Extraction and Solubilization Strategies

Post-expression, noggin is extracted from cell culture supernatants or lysates. Secreted noggin is harvested from serum-free media to minimize contaminant carryover. For intracellular expression, mechanical lysis (e.g., sonication) or detergent-based methods (e.g., Triton X-100) are employed.

Key Considerations:

  • Stabilization : Protease inhibitors (e.g., PMSF, EDTA) are added to prevent degradation.

  • Solubilization : For membrane-associated noggin, 0.1% CHAPS or 1 M urea enhances solubility without denaturation.

Purification Techniques for High-Purity Noggin

Affinity Chromatography

Affinity tags such as polyhistidine (His-tag) or glutathione S-transferase (GST) are fused to noggin for single-step purification.

Tag Type Resin Elution Method Purity (%)
His-tagNi-NTA Agarose250 mM Imidazole≥95
GST-tagGlutathione Resin10 mM Reduced Glutathione≥90

Data adapted from R&D Systems protocols.

Ion Exchange Chromatography (IEC)

Cation-exchange chromatography (e.g., SP Sepharose) further purifies noggin by exploiting its basic heparin-binding domain (pI ≈ 9.2). A linear NaCl gradient (0–1 M) elutes noggin at ~600 mM NaCl.

Size Exclusion Chromatography (SEC)

SEC (Superdex 200) confirms noggin’s homodimeric structure (58.9 kDa by SEC-MALS) and removes aggregates.

Formulation and Stabilization

Noggin is lyophilized in two formulations to accommodate diverse applications:

Parameter With Carrier (6057-NG) Carrier-Free (6057-NG/CF)
Formulation PBS with 0.1% BSAPBS alone
Reconstitution 250 μg/mL in PBS + 0.1% HSA250 μg/mL in PBS
Storage -20°C, manual defrost freezer-20°C, manual defrost freezer

BSA enhances stability for long-term storage, while carrier-free versions avoid interference in sensitive assays.

Quality Control and Functional Validation

Purity Assessment

  • SDS-PAGE : A single band at ~26 kDa (monomer) under reducing conditions confirms purity.

  • SEC-MALS : Monodisperse peak with a molecular weight of 58.9 kDa validates dimeric integrity.

Activity Assays

  • BMP-4 Inhibition : ED50 of 0.02–0.16 μg/mL in ATDC5 chondrogenic cells (50 ng/mL BMP-4). Competitor noggin proteins exhibit 30-fold lower potency.

  • Stem Cell Differentiation : BG01V embryonic stem cells treated with 25 μg/mL noggin show 85% SOX1+ neuroectoderm cells vs. 12% in untreated controls.

Lot Consistency

Three independent production lots demonstrated ≤10% variability in ED50 values, ensuring reproducibility.

Challenges and Optimizations

  • Aggregation : Carrier-free noggin may require 0.01% Tween-20 to prevent aggregation during thawing.

  • Endotoxin Levels : <0.1 EU/μg ensured via polymyxin B chromatography .

Q & A

Q. What experimental approaches are used to validate noggin's BMP-inhibitory activity in vitro?

Noggin's BMP antagonism is typically validated via in vitro bioassays using BMP-responsive cell lines (e.g., ATDC5 chondrogenic cells or C2C12 myoblasts). Key steps include:

  • Dose-response assays : Co-treat cells with BMP-4 (10 ng/ml) and varying noggin concentrations (0–50 ng/ml). Measure BMP activity via alkaline phosphatase (ALP) activity or Smad1/5/8 phosphorylation .
  • Control validation : Include BMP-only and noggin-only groups to confirm specificity.
  • Quantitative methods : Use ELISA for BMP-noggin binding affinity or Western blotting for downstream signaling markers (e.g., phosphorylated Smad1/5/8) .

Q. What are the standard protocols for recombinant noggin protein production and quality control?

Recombinant noggin is commonly expressed in E. coli (non-glycosylated) or HEK293/CHO cells (glycosylated, higher bioactivity). Critical parameters:

  • Expression systems : E. coli yields high quantities but may require refolding; mammalian systems ensure proper post-translational modifications .
  • Purity validation : SDS-PAGE (>95% purity) and endotoxin testing (<0.2 EU/μg) .
  • Functional validation : ED50 assays (e.g., ATDC5 cells with BMP-4) to confirm bioactivity .

Advanced Research Questions

Q. How can conflicting data on noggin's role in neural vs. skeletal development be reconciled?

Discrepancies arise from tissue-specific BMP gradients and species-specific processing of mutant noggin. For example:

  • Neural induction : Noggin promotes neurogenesis by blocking BMP-2/4 in neural stem cells, favoring neuronal over glial differentiation .
  • Skeletal defects : In humans, heterozygous NOG mutations reduce functional dimer secretion, causing joint fusion (SYNS1/SYM1), whereas murine models require complete Nog loss for similar phenotypes .
  • Methodological considerations : Use tissue-specific knockout models (e.g., Nog/^{-/-} mice) and spatial expression analysis (e.g., in situ hybridization) to dissect context-dependent roles .

Q. What strategies are effective for modeling human NOG missense mutations in vitro?

  • Transient transfection : Co-express wild-type and mutant NOG in COS-7 cells to mimic heterozygous states. Monitor secretion via Western blot and BMP-binding via co-immunoprecipitation .
  • Xenopus oocytes : Assess species-specific differences in mutant processing (e.g., SYNS1 mutants form dimers in Xenopus but not in mammalian cells) .
  • CRISPR/Cas9 knock-in models : Introduce patient-derived mutations (e.g., p.R167L) into induced pluripotent stem cells (iPSCs) to study joint morphogenesis defects .

Q. How can noggin's sustained release be optimized for regenerative therapies?

  • Nanoparticle encapsulation : Use glycol chitosan-modified 5β-cholanic acid (HGC) carriers for controlled release. Key metrics:
    • Loading efficiency : ~93% for noggin in HGC nanoparticles .
    • Release kinetics : 87% released within 48 hours under physiological conditions .
    • Bioactivity retention : Confirm via Smad1/5/8 phosphorylation assays in target tissues (e.g., limb bud mesenchyme) .

Methodological Challenges

Q. How to address variability in noggin's efficacy across stem cell differentiation protocols?

  • Lineage-specific optimization : For neuronal differentiation of bone marrow mesenchymal stem cells (BMSCs), use noggin (20–50 ng/ml) with FGF2 and EGF to enhance neurogenic markers (β-III-tubulin, MAP2) .
  • Batch consistency : Pre-screen recombinant noggin lots via ALP inhibition assays .
  • Combinatorial factors : Pair noggin with Wnt3a to stabilize β-catenin in neural tube organoids .

Q. What are the limitations of current noggin detection assays in complex tissues?

  • Antibody cross-reactivity : Use antibodies validated against all noggin isoforms (e.g., in Xenopus retina, noggin 1/2/4 may co-localize) .
  • Sensitivity in low-expression tissues : Combine immunohistochemistry with RNAscope for spatial mRNA-protein correlation .
  • Quantitative constraints : Employ tandem mass spectrometry for absolute quantification in proteomic studies .

Data Interpretation and Contradictions

Q. Why does noggin overexpression in some cancers suppress BMP signaling but not others?

  • Tumor microenvironment : In schwannomas, noggin inhibits BMP-driven osteogenesis (reducing ALP/osteocalcin), but in esophageal adenocarcinoma, BMP4-induced EMT is noggin-resistant .
  • Compensatory pathways : Assess cross-talk with Wnt/β-catenin or Hedgehog signaling using pathway-specific inhibitors (e.g., DKK1 for Wnt) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.